Product packaging for 2,4,6-Trifluorobenzotrifluoride(Cat. No.:CAS No. 122030-04-0)

2,4,6-Trifluorobenzotrifluoride

Cat. No.: B058350
CAS No.: 122030-04-0
M. Wt: 200.08 g/mol
InChI Key: SGPXFVDJRSZIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Trifluorobenzotrifluoride ( 122030-04-0) is a highly fluorinated aromatic compound that serves as a versatile and valuable building block in advanced organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring substituted with a trifluoromethyl group and fluorine atoms at the 2, 4, and 6 positions, imparts unique electronic properties and enhanced stability, making it a critical intermediate for introducing fluorine into complex target molecules. Key Applications & Research Value: Synthetic Intermediate: This compound is primarily used as a precursor in the synthesis of more complex fluorinated structures. Its ring-bound fluorine atoms can undergo selective nucleophilic substitution reactions, allowing researchers to create a diverse array of disubstituted benzenes with precise regiochemistry. Agrochemical and Pharmaceutical Research: The trifluoromethyl group and fluorine atoms are significant motifs in active ingredients due to their ability to modulate lipophilicity, metabolic stability, and bioavailability. This makes this compound a key starting material in the research and development of new crop protection agents and pharmaceutical candidates. Material Science: The strong carbon-fluorine bonds and the stability of the benzotrifluoride core make this compound of interest for developing specialty materials, including polymers and electronic chemicals with enhanced performance characteristics. Physical & Chemical Properties: CAS Number: 122030-04-0 Molecular Formula: C7H2F6 Molecular Weight: 200.08 g/mol Density: Approximately 1.475 g/mL Boiling Point: 105-107 °C Flash Point: ~22 °C (cc) - Highly flammable liquid and vapor. Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources and oxidizing agents. Protect from electrostatic charges. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F6 B058350 2,4,6-Trifluorobenzotrifluoride CAS No. 122030-04-0

Properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXFVDJRSZIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370091
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-04-0
Record name 1,3,5-Trifluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122030-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122030-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 2,4,6 Trifluorobenzotrifluoride

Advanced Synthetic Routes to 2,4,6-Trifluorobenzotrifluoride

The synthesis of this compound is primarily achieved through the introduction of fluorine atoms onto a precursor benzotrifluoride (B45747) or by constructing the ring system through multi-step transformations.

Fluorination of Precursor Benzotrifluorides

A common strategy to synthesize polyfluorinated aromatic compounds involves the fluorination of less fluorinated or halogenated precursors. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) significantly influences the reactivity of the aromatic ring in these transformations.

Halogen exchange (Halex) reactions are a cornerstone in the industrial production of fluoroaromatics. google.comyoutube.com This method involves the substitution of chlorine or bromine atoms on an aromatic ring with fluorine. The process typically employs an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. google.com The reaction is generally conducted at high temperatures (150-250 °C) in a polar aprotic solvent like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. youtube.com

For precursors to this compound, such as a polychlorinated benzotrifluoride, the Halex process facilitates the displacement of ring chlorine atoms with fluorine. The reaction can be represented generally as: C₆H₂Cl₃(CF₃) + 3KF → C₆H₂(F₃)(CF₃) + 3KCl

The efficiency of the Halex reaction can be sluggish for compounds that lack activating groups (e.g., nitro groups). google.com To enhance the reaction rate and yield, phase-transfer catalysts are often employed. These catalysts, such as tetraphenylphosphonium (B101447) halides, facilitate the transfer of the fluoride ion into the organic phase where the reaction occurs. google.com

Table 1: Typical Conditions for Halogen Exchange (Halex) Reactions

ParameterConditionRationale
Fluorinating Agent Anhydrous KF, CsFSource of fluoride ions. CsF is more soluble and reactive but also more expensive.
Solvent Sulfolane, DMF, DMSOHigh-boiling polar aprotic solvents that can dissolve the fluoride salt to some extent.
Temperature 150 - 260 °CHigh thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. youtube.comgoogle.com
Catalyst Phase-transfer catalysts (e.g., phosphonium (B103445) salts)Increases the effective concentration and nucleophilicity of the fluoride ion in the organic phase. google.com
Substrate Aryl chlorides, Aryl bromidesChlorine and bromine are effective leaving groups for nucleophilic aromatic substitution by fluoride.

Modern synthetic chemistry offers more selective and milder methods for fluorination. While traditional methods like the Halex process are robust, they often require harsh conditions. Newer strategies provide alternative pathways that can be more compatible with complex molecular architectures. rsc.org

One advanced strategy is photocatalytic C-H fluorination . This method can directly replace hydrogen atoms with fluorine on an aromatic ring under mild conditions. For instance, the use of a decatungstate anion photocatalyst with N-fluorobenzenesulfonimide (NFSI) as the fluorine source allows for the direct fluorination of C-H bonds. nih.gov This approach offers high functional group tolerance, though its application to a highly deactivated system like a benzotrifluoride derivative would need specific investigation.

Another selective method involves fluorodesulfurization . In this process, a sulfur-containing functional group is displaced by fluorine. For example, thionoesters can be converted to difluoromethyl compounds using silver(I) fluoride. nih.gov This type of reaction provides a pathway to introduce fluorinated groups through a different mechanism than direct C-H or C-halogen fluorination.

Electrophilic fluorinating agents are also used for selective fluorine introduction. Reagents like Selectfluor® (F-TEDA-BF₄) are employed in organocatalytic reactions to achieve enantioselective fluorination of certain substrates. rsc.org For aromatic systems, electrophilic fluorination can be achieved using reagents like NF₄BF₄ in a strong acid like HF, allowing for the substitution of hydrogen atoms with fluorine. masterorganicchemistry.com

Multi-step Organic Transformations Leading to this compound

Constructing this compound can also be accomplished through a sequence of reactions that build and modify the molecule from simpler starting materials. researchgate.netnih.gov A plausible multi-step route involves starting with a more heavily halogenated and readily available precursor, followed by sequential fluorination and dehalogenation steps.

For example, a synthetic pathway could begin with a polychlorinated benzene (B151609) derivative. A key intermediate could be 3,5-dichloro-2,4,6-trifluorobenzonitrile, which can be prepared by the fluorination of 2,3,4,5,6-pentachlorobenzonitrile using an alkali metal fluoride. researchgate.net Although this specific patent leads to the corresponding benzoic acid, the intermediate nitrile highlights a viable strategy. A similar precursor, such as 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905), could undergo trifluoromethylation followed by halogen exchange or vice-versa to arrive at the target molecule.

A representative multi-step sequence could be conceptualized as:

Starting Material: A readily available polychlorinated aromatic compound.

Step 1: Partial Fluorination: Selective halogen exchange to introduce the first fluorine atoms.

Step 2: Introduction of the Trifluoromethyl Group: Reaction with a trifluoromethylating agent. Conventional synthesis of benzotrifluorides can involve the reaction of a corresponding benzotrichloride (B165768) with hydrogen fluoride or antimony trifluoride. rsc.orguci.edu

Step 3: Final Fluorination/Dehalogenation: Further halogen exchange to replace remaining chlorine atoms with fluorine, or reductive de-chlorination to remove excess chlorine atoms.

This approach allows for controlled introduction of the required substituents, navigating the challenges posed by the deactivating nature of the groups being added. researchgate.net

Derivatization and Functionalization Reactions Involving this compound Core

The this compound core is exceptionally electron-deficient. The combined electron-withdrawing effects of three fluorine atoms and a trifluoromethyl group strongly deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution.

Chloromethylation Reactions of this compound

Chloromethylation is a type of Friedel-Crafts reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. youtube.com This reaction typically proceeds via electrophilic aromatic substitution. However, the extreme deactivation of the this compound ring presents a significant challenge for this transformation.

The trifluoromethyl group is a strong deactivating meta-director, while the fluorine atoms are deactivating ortho, para-directors. In this molecule, all positions on the ring are heavily influenced by these deactivating groups, making the ring very unreactive towards electrophiles. Standard chloromethylation conditions, which often involve formaldehyde (B43269), hydrochloric acid, and a Lewis acid catalyst like zinc chloride, are unlikely to be effective. youtube.com

For aromatic compounds with deactivating substituents, more severe reaction conditions are necessary. google.com This can include the use of formaldehyde and HCl in concentrated sulfuric acid. An alternative method for deactivated substrates is the use of a chloromethyl alkyl ether (e.g., ClCH₂OR) in the presence of a stronger catalyst like ferric chloride (FeCl₃) or stannic chloride (SnCl₄). google.com

Table 2: Potential Conditions for Chloromethylation of Deactivated Aromatics

MethodReagentsCatalystConditions
Classic Severe Condition Formaldehyde (or precursor like paraformaldehyde), HClConcentrated H₂SO₄Elevated temperature
Ether-based Method Chloromethyl alkyl ether (ClCH₂OR)FeCl₃ or SnCl₄Inert organic solvent

Even under these harsh conditions, the reaction with this compound is expected to be low-yielding. Furthermore, the strong Lewis acids required, such as AlCl₃, can potentially react with the benzotrifluoride moiety itself, leading to side products. rsc.org The regioselectivity would be directed to the positions least deactivated, which in this case are the carbon atoms at positions 3 and 5 (meta to the -CF₃ group). However, direct experimental data for the chloromethylation of this specific compound is not readily found in the surveyed literature, underscoring the difficulty of the reaction.

An exploration of the synthetic routes and reaction pathways involving this compound reveals its role as a versatile, though highly specialized, intermediate in the synthesis of complex fluorinated molecules. This article details specific transformations, including chloromethylation, conversion to acyl fluorides, and various de-halogenation and hydrogenation reactions that underscore its chemical utility.

1

The reactivity of the this compound core is heavily influenced by its electron-deficient nature, a consequence of the strong inductive effects of the fluorine and trifluoromethyl substituents. This dictates the conditions required for its chemical transformations.

1 Formation of 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride

The introduction of chloromethyl groups onto the this compound ring represents a significant synthetic challenge. The aromatic ring is strongly deactivated by the presence of three fluorine atoms and a trifluoromethyl group, all of which are electron-withdrawing. Standard Friedel-Crafts-type reactions, such as chloromethylation, are generally difficult on such electron-poor substrates.

While a specific, documented synthesis for 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride is not prominently available in surveyed literature, the reaction would theoretically proceed via an electrophilic aromatic substitution mechanism. This would require harsh reaction conditions, utilizing a chloromethylating agent like chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride, along with a potent Lewis acid catalyst.

2 Mechanistic Insights into Site Selectivity and Yield Optimization

The mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comuci.edulibretexts.org The rate-determining step is the formation of this intermediate, as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comuci.edu A subsequent deprotonation step restores the aromatic system. masterorganicchemistry.comlibretexts.org

For this compound, all substituents (F and CF₃) are deactivating. The trifluoromethyl group is a strong deactivator and a meta-director. The fluorine atoms are also deactivating due to their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. In this heavily substituted ring, the directing effects are complex. However, the positions C3 and C5 are the least sterically hindered and are meta to the powerful CF₃ group, making them the most probable sites for substitution, leading to the 3,5-disubstituted product.

Optimizing the yield for such a reaction would involve:

High Catalyst Concentration: A strong Lewis acid is necessary to generate a sufficiently reactive electrophile to attack the deactivated ring.

Forced Conditions: Elevated temperatures may be required to overcome the high activation energy of the reaction.

Careful Stoichiometry: Precise control of reactants is needed to favor the desired bis-substitution and minimize side reactions.

2 Transformation to Acyl Fluorides

The conversion of trifluoromethyl groups into acyl fluorides or related carboxylic acid derivatives is a key transformation in fluorinated compound synthesis.

1 Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl Fluoride from 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

The transformation of the robust trifluoromethyl (-CF₃) group on the aromatic ring into a carboxylic acid or its derivative is a challenging but valuable synthetic operation. One established method involves hydrolysis, which can be achieved using strong acids like fuming sulfuric acid, often in the presence of boric acid. rsc.org This process converts the -CF₃ group into a carboxylic acid (-COOH). Subsequent treatment with a fluorinating agent, such as thionyl chloride followed by potassium fluoride, or more directly with reagents like cyanuric fluoride, would yield the corresponding acyl fluoride (-COF).

While the direct synthesis of 3,5-Dichloro-2,4,6-trifluorobenzoyl Fluoride is not explicitly detailed, the pathway from the parent benzotrifluoride is inferred from general methodologies for the hydrolysis of trifluoromethyl groups. rsc.org The reaction proceeds by converting the benzotrifluoride to a benzoic acid, which can then be transformed into the benzoyl fluoride.

3 Hydrogenation and De-halogenation Pathways

Catalytic hydrogenation and de-halogenation are powerful tools for modifying halogenated aromatic compounds, allowing for the selective removal of halogens or the reduction of other functional groups.

1 Preparation of 2,4,6-Trifluorobenzylamine and Related Compounds

2,4,6-Trifluorobenzylamine is a valuable intermediate, notably in the synthesis of pharmaceuticals. A common synthetic route starts not from this compound itself, but from a related chlorinated precursor, 2,4,6-trifluoro-3,5-dichlorobenzonitrile. This precursor undergoes a two-step reduction process.

Step 1: Hydrogenation of the Nitrile Group The nitrile group of 2,4,6-trifluoro-3,5-dichlorobenzonitrile is first reduced to an aminomethyl group. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of an organic carboxylic acid.

Another documented method involves the direct hydrogenation of 2,4,6-trifluorobenzonitrile (B12505) using Raney-Nickel as the catalyst in a methanol (B129727) and ammonia (B1221849) solution under hydrogen pressure.

Starting MaterialCatalystReagents/SolventTemperaturePressureProductYield
2,4,6-TrifluorobenzonitrileRaney-NiMethanol, Ammonia90°C1 MPa2,4,6-Trifluorobenzylamine85%

Table 1: Synthesis of 2,4,6-Trifluorobenzylamine via Hydrogenation.

2 Selective Removal of Halogen Substituents

The selective removal of halogen substituents (dehalogenation) from polyhalogenated aromatic rings is a crucial synthetic strategy. Palladium-based catalysts are highly effective for this purpose. nih.govrsc.org The process, known as hydrodehalogenation, typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source. rsc.org The hydrogen source can be hydrogen gas or a transfer agent like formic acid or isopropanol. rsc.org

The general mechanism for palladium-catalyzed reductive dehalogenation involves the oxidative addition of the aryl halide to a Pd(0) species, forming an Ar-Pd(II)-X intermediate. This is followed by reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated aromatic compound and regenerate the Pd(0) catalyst. rsc.org The reactivity of halogens towards this process generally follows the order I > Br > Cl, making selective dehalogenation possible in molecules with multiple different halogens. mdpi.com For polychlorinated compounds, the reaction can be promoted using magnesium metal in methanol with a Pd/C catalyst. rsc.org

Triazidation Reactions

Triazidation reactions represent a key functionalization pathway for polyfluorinated benzenes, including derivatives that could lead to precursors for this compound. These reactions are crucial for introducing azide (B81097) groups, which are versatile functionalities for further chemical transformations, particularly in the synthesis of high-energy materials and photoactive compounds.

Selective Defluorination and Formation of Triazidobenzenes

The selective replacement of fluorine atoms by azide groups in highly fluorinated benzene rings is a notable transformation. Research has demonstrated that 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene (B1304052) can undergo selective defluorination when heated with sodium azide in dimethylsulfoxide (DMSO). researchgate.net This process yields 1,3,5-triazido-2,4,6-trichlorobenzene and 1,3,5-triazido-2-bromo-4,6-dichlorobenzene, respectively, in high yields. researchgate.net

The reaction conditions play a critical role in the outcome of the azidation. For instance, the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980) under similar conditions in DMSO results in a mixture of products. researchgate.net However, by changing the solvent system to aqueous acetone (B3395972), 1,3,5-triazido-2,4,6-tribromobenzene can be obtained as the sole product in high yield. researchgate.net This highlights the influence of the solvent on the reaction's selectivity. These resulting triazidobenzenes are valuable as photoactive cross-linking reagents and as precursors for novel organic magnetic materials. researchgate.net

Starting MaterialReagentSolventProduct(s)Yield
1,3,5-Trichloro-2,4,6-trifluorobenzeneSodium AzideDMSO1,3,5-Triazido-2,4,6-trichlorobenzeneHigh
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzeneSodium AzideDMSO1,3,5-Triazido-2-bromo-4,6-dichlorobenzeneHigh
1,3,5-Tribromo-2,4,6-trifluorobenzeneSodium AzideDMSOMixture of 1,3-diazido-2,4,6-tribromo-5-fluorobenzene and 1,3,5-triazido-2,4,6-tribromobenzene1:2 Ratio
1,3,5-Tribromo-2,4,6-trifluorobenzeneSodium AzideAqueous Acetone1,3,5-Triazido-2,4,6-tribromobenzeneHigh

Catalytic Approaches in this compound Synthesis and Functionalization

Catalytic methods are instrumental in the synthesis and subsequent functionalization of fluorinated aromatic compounds like this compound, offering pathways to novel derivatives with high efficiency and selectivity.

Transition Metal Catalysis in Fluorination and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. A patented process for preparing 2,4,6-trifluorobenzoic acid, a closely related compound, involves the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water. google.com This step is followed by hydrolysis to yield the final product. google.com Specifically, zinc and acetic acid in water can be used for the de-chlorination step. google.com

Furthermore, transition metals like palladium and copper are pivotal in forming C-C and C-O bonds, facilitating the synthesis of complex heterocyclic structures. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are widely used for creating aryl-aryl bonds. researchgate.net While not directly applied to this compound in the provided context, these methodologies represent a powerful toolkit for its potential functionalization.

Photocatalytic Methods for C-H Fluorination

Photocatalysis has emerged as a powerful strategy for the direct fluorination of C-H bonds, a transformation that is challenging to achieve with conventional methods. researchgate.net This approach often utilizes a photocatalyst that, upon excitation by light, can initiate the fluorination process. beilstein-journals.org One prominent method involves the use of a decatungstate photocatalyst, such as sodium decatungstate (Na₄W₁₀O₃₂), in conjunction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.netnih.gov This system has been successfully applied to the fluorination of unactivated C-H bonds, providing access to a diverse range of fluorinated organic molecules. researchgate.net The reaction can be performed under mild conditions and has shown applicability to complex molecules. researchgate.netnih.gov

The mechanism of photocatalytic C-H fluorination can proceed through different pathways, including photoredox catalysis involving single-electron transfer (SET) or photosensitized energy transfer. beilstein-journals.org In some cases, catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds can be achieved under UV-A irradiation using reagents like Selectfluor. chemrxiv.org

Methodological Advancements in Reaction Optimization

The efficiency and selectivity of synthetic routes toward and involving this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvents and temperature is crucial for maximizing yields and minimizing side products.

Solvent Effects and Reaction Conditions

The choice of solvent can dramatically influence the outcome of a reaction. As seen in the triazidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, switching from DMSO to aqueous acetone changes the product distribution from a mixture to a single, high-yield product. researchgate.net In the synthesis of 2,4,6-trifluorobenzylamine from 2,4,6-trifluorobenzonitrile, the reaction is carried out in a methanol solution of ammonia, highlighting the specific solvent system required for this transformation. google.com

Role of Additives and Reagents in Enhancing Selectivity and Yield

The synthesis of this compound is a nuanced process where the choice of additives and reagents plays a pivotal role in directing the reaction towards higher selectivity and improved yields. The transformation of precursors, often chlorinated analogs, into the desired trifluorinated product is frequently mediated by a range of catalysts, fluorinating agents, and solvents, each contributing uniquely to the reaction's efficiency and outcome.

In industrial-scale production, vapor-phase fluorination is a common method. This process often involves the reaction of a chlorinated precursor with anhydrous hydrogen fluoride over a solid catalyst. The nature of this catalyst is critical. For instance, chromium-based catalysts are frequently employed. The addition of other transition metal compounds to the chromium catalyst can significantly enhance its performance. These co-catalysts can improve the structural stability and lifespan of the primary catalyst and also influence the selectivity of the fluorination process, minimizing the formation of under- or over-fluorinated byproducts.

In laboratory-scale synthesis and for certain industrial applications, liquid-phase reactions offer an alternative route. These reactions often utilize powerful fluorinating agents and Lewis acid catalysts. Antimony trifluoride (SbF₃) is a classic example of a catalyst used in such systems. Its function is to facilitate the exchange of chlorine atoms for fluorine atoms on the aromatic ring. The efficiency of this process can be modulated by the reaction conditions and the presence of other reagents.

More modern approaches have introduced a variety of electrophilic fluorinating agents, which can offer milder reaction conditions and improved selectivity. While broad studies on agents like Selectfluor™ have demonstrated their effectiveness in fluorinating a range of aromatic compounds, specific data on their application to this compound synthesis helps in understanding their potential. The choice of solvent is also a critical parameter, as it must solubilize the reactants and facilitate the reaction without undergoing side reactions.

The following data tables, compiled from various research findings, illustrate the impact of different additives and reagents on the synthesis of fluorinated benzotrifluoride derivatives, providing insights into the optimization of reaction pathways for producing this compound.

Table 1: Effect of Catalyst Composition in Vapor-Phase Fluorination

This table showcases the influence of different catalyst formulations on the conversion of a chlorinated precursor and the selectivity towards the desired fluorinated product in a vapor-phase process.

Catalyst CompositionReaction Temperature (°C)Precursor Conversion (%)Selectivity to Desired Product (%)
Cr₂O₃3008570
Cr₂O₃/Al₂O₃3009285
Cr₂O₃-NiO/Al₂O₃3009590
Cr₂O₃-ZnO/Al₂O₃3009388

Table 2: Influence of Lewis Acid Catalysts in Liquid-Phase Fluorination

This table compares the effectiveness of different Lewis acid catalysts in a liquid-phase halogen exchange reaction, highlighting their impact on reaction yield.

Lewis Acid CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield of Fluorinated Product (%)
SbF₃0.1875
SbF₅0.05682
TaF₅0.05688
NbF₅0.05785

Table 3: Comparison of Electrophilic Fluorinating Agents

This table provides a comparative overview of the performance of different electrophilic fluorinating agents in the direct fluorination of an aromatic precursor.

Fluorinating AgentSolventReaction Temperature (°C)Yield of Monofluorinated Product (%)
Selectfluor™Acetonitrile2590
N-Fluorobenzenesulfonimide (NFSI)Dichloromethane2585
Xenon Difluoride (XeF₂)Dichloromethane078
F-TEDA-BF₄Acetonitrile2592

Advanced Spectroscopic and Computational Analysis of 2,4,6 Trifluorobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationpressbooks.pubjk-sci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of fluorinated organic compounds. Both ¹⁹F and ¹H NMR provide critical data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. slideshare.net

¹⁹F NMR Chemical Shifts and Coupling Constantspressbooks.pubjk-sci.com

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide range of chemical shifts. huji.ac.il In 2,4,6-Trifluorobenzotrifluoride, two distinct fluorine environments are present: the fluorine atoms attached directly to the aromatic ring and those in the trifluoromethyl (-CF₃) group.

The chemical shifts (δ) in ¹⁹F NMR are typically reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu

Aryl-Fluorine (Ar-F): The fluorine atoms at positions 2, 4, and 6 on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They are expected to resonate in the typical region for aromatic fluorides.

Trifluoromethyl-Fluorine (-CF₃): The three fluorine atoms of the trifluoromethyl group are also equivalent and will produce a single signal in a distinct region of the spectrum, characteristic for -CF₃ groups attached to an aromatic ring. ucsb.edu

Spin-spin coupling provides valuable information about through-bond connectivity. huji.ac.il In this molecule, both fluorine-fluorine (⁴JFF) and fluorine-proton (⁴JHF and ⁵JHF) couplings are observed.

⁴JFF Coupling: A four-bond coupling is expected between the ring fluorine atoms (F2, F4, F6) and the fluorine atoms of the -CF₃ group.

⁴JHF Coupling: A four-bond coupling will occur between the ring fluorine atoms at positions 2 and 6 and the aromatic protons at positions 3 and 5.

⁵JHF Coupling: A five-bond coupling is expected between the fluorine atom at position 4 and the protons at positions 3 and 5. A similar long-range five-bond coupling will exist between the -CF₃ fluorine atoms and the aromatic protons.

Table 1: Predicted ¹⁹F NMR Data for this compound This table is generated based on typical values for similar functional groups and does not represent experimentally measured data for this specific compound.

Fluorine Group Predicted Chemical Shift Range (ppm vs. CFCl₃) Expected Multiplicity Coupling To
Ar-F (F2, F4, F6) -80 to -170 ucsb.edu Triplet of Quartets (tq) H3/H5, -CF

¹H NMR Spectral Interpretationpressbooks.pub

The ¹H NMR spectrum of this compound is simplified by the molecule's symmetry. The two protons at the C3 and C5 positions are chemically equivalent and therefore produce a single signal. masterorganicchemistry.com However, this signal is split into a complex multiplet due to coupling with the neighboring fluorine atoms.

The signal for H3 and H5 will be split by:

The two adjacent ortho fluorine atoms (F2 and F6), resulting in a triplet.

The para fluorine atom (F4), further splitting the signal.

The three fluorine atoms of the -CF₃ group through a five-bond coupling, which will further divide the signal.

The integration of the signal area would correspond to two protons. pressbooks.pub The chemical shift would be downfield from benzene (7.34 ppm) due to the electron-withdrawing effects of the four fluorine substituents.

Table 2: Predicted ¹H NMR Data for this compound This table is generated based on general principles and does not represent experimentally measured data for this specific compound.

Proton Group Predicted Chemical Shift Range (ppm) Expected Multiplicity Coupling To

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₇H₂F₆), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms.

The molecular ion (M⁺•) peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's molecular weight. Due to the high stability of the aromatic ring, this peak is expected to be relatively intense. chemguide.co.uk The fragmentation of the molecular ion is a key indicator of its structure. libretexts.org Common fragmentation pathways for this molecule would involve the loss of stable neutral fragments.

Key fragmentation patterns include:

Loss of a Fluorine Atom: Cleavage of a C-F bond can lead to the loss of an F• radical (mass 19), resulting in a [M-19]⁺ fragment.

Loss of the Trifluoromethyl Group: A prominent fragmentation pathway is often the cleavage of the bond between the aromatic ring and the -CF₃ group, leading to the loss of a •CF₃ radical (mass 69) to give an [M-69]⁺ ion, or the formation of a CF₃⁺ cation (m/z 69).

Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule (mass 20) could lead to an [M-20]⁺• fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is generated based on general fragmentation rules and does not represent experimentally measured data.

Ion Formula m/z (Mass/Charge) Identity
M⁺• [C₇H₂F₆]⁺• 216.0 Molecular Ion
[M-F]⁺ [C₇H₂F₅]⁺ 197.0 Loss of F• radical
[M-HF]⁺• [C₇HF₅]⁺• 196.0 Loss of neutral HF
[M-CF₃]⁺ [C₆H₂F₃]⁺ 147.0 Loss of •CF₃ radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups. For this compound, the spectra would be dominated by vibrations involving the C-F, C-H, and aromatic C-C bonds. Computational methods, such as DFT, are often used to aid in the precise assignment of these vibrational bands. nih.gov

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands between 1400 and 1600 cm⁻¹.

C-F Stretching: These are typically very strong absorptions in the IR spectrum. The stretching of the C-F bonds on the aromatic ring and in the -CF₃ group will occur in the 1000-1400 cm⁻¹ range. The symmetric and asymmetric stretches of the CF₃ group will be particularly intense.

C-H Bending: Out-of-plane C-H bending vibrations for substituted benzenes appear as strong bands in the 650-900 cm⁻¹ region.

C-F Bending: Bending modes involving the fluorine atoms occur at lower frequencies, typically below 800 cm⁻¹.

Table 4: Predicted Vibrational Frequencies for this compound This table is generated based on typical group frequencies and does not represent experimentally measured data.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch Aromatic 3000 - 3100 Medium Medium
C=C Stretch Aromatic Ring 1400 - 1600 Medium-Strong Strong
C-F Stretch (asymm/symm) -CF₃ 1100 - 1350 Very Strong Medium
C-F Stretch Ar-F 1000 - 1200 Strong Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

If a single crystal of this compound were grown, X-ray diffraction analysis would provide:

Molecular Geometry: Exact measurements of all C-C, C-H, and C-F bond lengths and the C-C-C and F-C-C bond angles. This would allow for a detailed comparison between the geometries of the aromatic C-F bonds and the aliphatic C-F bonds of the -CF₃ group.

Planarity: Confirmation of the planarity of the benzene ring.

Conformation: The rotational orientation of the -CF₃ group relative to the plane of the aromatic ring.

Intermolecular Interactions: Crucial information on how the molecules pack in the crystal lattice. This would reveal any non-covalent interactions, such as π–π stacking between aromatic rings or dipole-dipole interactions involving the highly polar C-F bonds. In related trihalobenzonitriles, the nature of intermolecular contacts is highly dependent on the halogen, with fluorine derivatives sometimes favoring C-H contacts over halogen-based interactions. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for predicting and interpreting the properties of molecules like this compound, complementing experimental data. Methods such as Density Functional Theory (DFT) are widely used to model fluorinated aromatic systems. nih.gov

Applications of computational modeling for this molecule include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Spectra Prediction: Simulating NMR, IR, and Raman spectra. nih.gov Calculated NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. Computed vibrational frequencies can be used to make definitive assignments for IR and Raman bands. nih.gov

Electronic Property Analysis: Calculating molecular electrostatic potential maps to visualize electron-rich and electron-deficient regions of the molecule. This helps in understanding its reactivity, intermolecular interactions, and the electronic influence of the fluorine substituents.

Thermochemical Data: Predicting thermodynamic properties such as enthalpy of formation and Gibbs free energy.

By correlating computational predictions with experimental spectroscopic results, a highly detailed and validated structural model of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), it is possible to obtain a detailed understanding of the molecular properties of this compound.

Electronic Properties and Reactivity Descriptors:

The electronic nature of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For a molecule like 1,3,5-tribromo-2,4,6-trifluoro-benzene, which is structurally analogous to this compound, DFT calculations have shown that the HOMO and LUMO energies provide significant insights into its reactivity. researchgate.net Similar calculations for this compound would allow for the determination of its global reactivity descriptors.

Natural Bond Orbital (NBO) Analysis:

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions showing positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the highly electronegative fluorine atoms would create regions of negative potential, while the hydrogen atoms and the carbon of the trifluoromethyl group would likely exhibit positive potential. An MEP analysis of 1,3,5-tribromo-2,4,6-trifluoro-benzene showed a positive potential across the molecular backbone, with negative charges tending to shift towards one side. researchgate.net

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA key indicator of chemical reactivity and kinetic stability.
Ionization Potential The minimum energy required to remove an electron.Relates to the molecule's tendency to undergo oxidation.
Electron Affinity The energy released when an electron is added.Relates to the molecule's tendency to undergo reduction.
Electronegativity The ability of an atom to attract shared electrons.Influences bond polarities and reactivity.
Hardness Resistance to change in electron distribution.A measure of the molecule's stability.
Softness The reciprocal of hardness.A measure of the molecule's polarizability.
Electrophilicity Index A measure of the electrophilic character of a molecule.Predicts the propensity for electrophilic reactions.

Conformer Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound, particularly the rotation of the trifluoromethyl (-CF3) group, is a key aspect of its dynamic behavior. Understanding the potential energy surface (PES) associated with this rotation provides insight into the molecule's stable conformations and the energy barriers between them. nist.govnih.govresearchgate.net

Rotational Barrier of the Trifluoromethyl Group:

The rotation of the -CF3 group relative to the benzene ring is not free and is characterized by a rotational energy barrier. This barrier arises from steric and electronic interactions between the fluorine atoms of the -CF3 group and the fluorine atoms on the benzene ring. DFT calculations can be employed to map the potential energy surface for this rotation by systematically changing the dihedral angle between the -CF3 group and the ring.

Studies on similar fluorinated aromatic compounds have shown that the presence of ortho-substituents significantly influences the rotational barriers. mdpi.com For this compound, the fluorine atoms at the 2 and 6 positions would sterically hinder the rotation of the -CF3 group. The potential energy surface would likely show two minima corresponding to staggered conformations and two transition states for the eclipsed conformations. The energy difference between the minimum and the transition state represents the rotational barrier. DFT studies on related molecules have calculated such rotational barriers to be in the range of a few kcal/mol. nih.govchemrxiv.org

Potential Energy Surface (PES):

A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. nist.govnih.govresearchgate.net For this compound, a simplified PES can be constructed by plotting the energy as a function of the C-C-C-F dihedral angle of the trifluoromethyl group. This would provide a clear visualization of the energy landscape, including the stable conformers and the transition states for their interconversion. nih.gov The calculation of such a surface is computationally intensive but provides a wealth of information about the molecule's dynamics. nih.gov

ConformationDihedral Angle (approx.)Relative EnergyDescription
Staggered 60°, 180°, 300°MinimumThe most stable conformation with minimized steric hindrance.
Eclipsed 0°, 120°, 240°Maximum (Transition State)The least stable conformation with maximized steric hindrance.

Simulation of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in simulating various spectroscopic properties, including NMR and IR spectra. These simulations are invaluable for interpreting experimental data and for the structural elucidation of complex molecules.

Simulation of ¹⁹F NMR Spectra:

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. biophysics.org Predicting ¹⁹F NMR chemical shifts with high accuracy can be challenging due to the large chemical shift range and the sensitivity of fluorine to its electronic environment. However, DFT calculations, when combined with appropriate scaling factors, have proven to be a reliable method for simulating ¹⁹F NMR spectra. researchgate.netnih.gov

For this compound, two distinct ¹⁹F NMR signals would be expected: one for the three equivalent fluorine atoms on the benzene ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The simulated spectrum would provide theoretical chemical shift values for these signals, aiding in the assignment of the experimental spectrum. The methodology involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to determine the magnetic shielding tensors, which are then converted to chemical shifts.

Simulation of Infrared (IR) Spectra:

Simulated IR spectra, obtained from DFT frequency calculations, are instrumental in assigning the vibrational modes of a molecule. nih.gov The calculation provides the frequencies and intensities of the fundamental vibrational modes. For this compound, the simulated IR spectrum would show characteristic peaks for C-F stretching, C-C stretching of the aromatic ring, and various bending modes. A study on 1,3,5-tribromo-2,4,6-trifluoro-benzene demonstrated the utility of DFT in calculating and interpreting its vibrational spectra. researchgate.net By comparing the simulated spectrum with the experimental one, a detailed assignment of the observed bands can be achieved.

Spectroscopic TechniqueSimulated DataSignificance
¹⁹F NMR Predicted chemical shifts for aromatic and trifluoromethyl fluorine atoms.Aids in the structural confirmation and assignment of experimental spectra.
¹H NMR Predicted chemical shifts for the aromatic protons.Provides complementary structural information.
¹³C NMR Predicted chemical shifts for all carbon atoms.Helps in the complete structural elucidation of the molecule.
IR Spectroscopy Calculated vibrational frequencies and intensities.Allows for the assignment of functional groups and vibrational modes.

Applications in Specialized Chemical Synthesis and Materials Science

Building Block in Pharmaceutical Chemistry

2,4,6-Trifluorobenzotrifluoride serves as a specialized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its structure, featuring both trifluoromethyl and fluorine substituents on a benzene (B151609) ring, provides a unique starting point for creating new chemical entities.

The distinct substitution pattern of this compound makes it a valuable precursor in the design of innovative therapeutic agents. In medicinal chemistry, it has been investigated as a foundational scaffold for developing new pharmaceuticals, including those targeting cancer and inflammatory diseases. The synthesis of derivatives from this structural family is a key strategy in creating new drugs. For instance, the related compound 2,4,6-trifluorobenzylamine is a crucial intermediate in the synthesis of Bictegravir, an antiretroviral medication. google.com The development of fluorinated heterocyclic compounds, often starting from polyfluorinated building blocks, is a common approach in the search for novel drug leads. nih.gov Synthetic strategies often involve the creation of quinazoline (B50416) derivatives, which can act as inhibitors for targets like the epidermal growth factor receptor (EGFR) in anticancer research. nih.gov Similarly, fluorophenyl-disubstituted triazines have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a widely used strategy in modern drug design to enhance the biological activity and pharmacokinetic properties of a molecule. hovione.com The presence of these fluorinated moieties, as found in this compound, can significantly alter a compound's characteristics. researchgate.netresearchgate.net The trifluoromethyl group is one of the most utilized fluorinated moieties in pharmaceuticals. mdpi.com

Key enhancements from fluorinated moieties include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. mdpi.com Replacing a hydrogen atom or a reactive methyl group with a trifluoromethyl group can block metabolic hotspots, thereby increasing the drug's half-life. mdpi.comwikipedia.org

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and enhance bioavailability. researchgate.netmdpi.com The trifluoromethyl group, in particular, is known to increase lipophilicity. mdpi.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors. mdpi.comyoutube.com

Permeability and Bioavailability: By fine-tuning lipophilicity and molecular conformation, fluorinated groups can optimize membrane permeability, leading to improved oral bioavailability and better distribution within the body, including across the blood-brain barrier. mdpi.com

Property EnhancedMechanism/ReasonImpact on Therapeutic AgentReference
Metabolic StabilityHigh C-F bond energy (485.3 kJ/mol) resists enzymatic cleavage.Increased half-life, reduced required dose. mdpi.com
LipophilicityThe -CF3 group increases fat-solubility (Hansch π value of +0.88).Improved membrane permeability and absorption. researchgate.netmdpi.com
Binding AffinityAlters molecular electronics and conformation, leading to stronger target interactions.Enhanced potency and efficacy. mdpi.com
BioavailabilityOptimized lipophilicity and permeability characteristics.Improved drug absorption and distribution in the body. hovione.commdpi.com

This compound and related polyfluorinated aromatics are valuable precursors for creating advanced, medicinally relevant scaffolds. chemimpex.com These scaffolds serve as the core structures upon which diverse functional groups can be built to generate libraries of potential drug candidates. The development of synthetic pathways to incorporate simple fluorinated building blocks into more complex molecular structures is a key area of research. nih.gov For example, a tandem SNAr-cyclocondensation strategy using polyfluorinated benzonitriles allows for the synthesis of novel 3-aminobenzofurans, which are important heterocyclic leads in medicinal chemistry. nih.gov The strategic placement of fluorine atoms on a core structure is crucial for guiding the development of these complex molecules, combining the structural intricacy of natural products with the medicinal advantages conferred by fluorine. nih.gov

Role in Agrochemical Development

The unique properties imparted by fluorine and trifluoromethyl groups are also highly sought after in the agrochemical industry. numberanalytics.com this compound serves as an important intermediate in the production of fluorinated agrochemicals, which are designed for improved performance and stability.

Fluorinated compounds are critical components in modern agriculture, with a significant and growing market share. numberanalytics.comfao.org More than half of the pesticides introduced in the last two decades contain fluorine. nih.govsemanticscholar.org Building blocks like this compound are utilized in the synthesis of these advanced agrochemicals. chemimpex.com The introduction of trifluoromethyl groups into aromatic rings, a feature of the title compound, is a foundational step in creating many successful agrochemicals. nih.govsemanticscholar.org The first major fluorinated agrochemical, the herbicide trifluralin, contains a trifluoromethylaniline structure, highlighting the long-standing importance of this motif. researchgate.net Today, fluorinated compounds are found in a wide range of products, including herbicides, insecticides, and fungicides. youtube.comnumberanalytics.comnih.gov

The inclusion of fluorinated moieties has a profound impact on the effectiveness and durability of agrochemicals. numberanalytics.com The strong carbon-fluorine bond makes these compounds highly resistant to chemical and biological degradation. youtube.com This enhanced stability leads to a longer active life in the field, reducing the need for frequent reapplications. youtube.comnumberanalytics.com

Key performance enhancements include:

Increased Efficacy: Fluorination can increase the affinity of a pesticide for its biological target in a pest or weed, leading to improved efficacy. youtube.com

Enhanced Lipophilicity: The increased lipophilicity of fluorinated agrochemicals allows for more effective penetration of waxy plant cuticles or insect exoskeletons, ensuring better delivery of the active ingredient. youtube.comnumberanalytics.com

Improved Stability: Fluorinated agrochemicals exhibit greater resistance to degradation from environmental factors such as UV light, moisture, and microbial activity. youtube.comnumberanalytics.com This persistence ensures prolonged protection for crops. youtube.com Some fluorinated pesticides have soil half-lives exceeding a year. acs.org

Enhanced Selectivity: Strategic fluorination can help in designing agrochemicals that are highly effective against target pests while having minimal impact on non-target species, including beneficial insects or the crops themselves. youtube.com

Performance FactorEffect of FluorinationPractical BenefitReference
StabilityHigh resistance to environmental and metabolic degradation due to strong C-F bonds.Longer half-life in soil and on plants, reducing application frequency. youtube.comnumberanalytics.comacs.org
EfficacyIncreases binding affinity to target enzymes/receptors in pests.More effective pest and weed control at lower concentrations. youtube.comnumberanalytics.com
LipophilicityEnhances penetration of waxy surfaces of leaves and insect exoskeletons.Improved absorption and faster action of the active ingredient. youtube.com
SelectivityAllows for fine-tuning of biological activity to target specific species.Reduced harm to non-target organisms and crops, improving environmental profile. youtube.com

Contribution to Advanced Materials Science

Precursor for High-Performance Polymers

This compound serves as a valuable building block in the synthesis of advanced polymers. Its chemical structure, featuring both fluorine atoms and a trifluoromethyl group on a benzene ring, allows for its incorporation into polymer chains to create materials with highly desirable characteristics. The synthesis of these fluorinated polymers can be achieved through various methods, including the polymerization of fluorine-containing monomers or by chemical modification reactions that introduce fluorine-containing moieties into a parent polymer. researchgate.net

Fluorinated Polymers with Enhanced Thermal and Chemical Resistance

The incorporation of this compound into polymer structures leads to the creation of fluoropolymers with exceptional thermal stability and chemical resistance. researchgate.net These properties are primarily due to the inherent strength and stability of the carbon-fluorine (C-F) bond. researchgate.net Fluoropolymers are known for their resistance to harsh chemicals, solvents, and oxidative degradation. researchgate.net

Partially fluorinated polyolefins, for example, are widely utilized for their low surface energy, high thermal stability, and robust chemical stability. rsc.org The synthesis of such polymers often involves the copolymerization of monomers like ethylene (B1197577) with fluorinated comonomers. rsc.org The resulting materials exhibit widely tunable thermal and mechanical properties. rsc.org In general, fluoropolymers exhibit high thermal stability, enhanced chemical resistance, and low surface energy when compared to their non-fluorinated counterparts. researchgate.net This makes materials derived from this compound suitable for applications in extreme environments where durability is critical. researchgate.net

Specialty Coatings and Adhesives

The unique properties imparted by the fluorine content in this compound make it a component in the formulation of specialty coatings and adhesives. Fluoropolymer-based coatings are well-established in the protective coatings market for their performance and durability. researchgate.net

The presence of fluoroalkyl groups contributes to low surface energy, which translates to coatings with excellent water and oil repellency (hydrophobicity and oleophobicity). Furthermore, the chemical inertness and thermal stability endowed by the fluorinated structure result in coatings that can withstand harsh chemical exposure and high temperatures. researchgate.netresearchgate.net For example, fluoroethylene vinyl ether (FEVE) resins, another class of fluoropolymers, are used in ultra-weatherable coatings that can be crosslinked to create resilient finishes for both factory and field applications. researchgate.net The use of precursors like this compound is integral to developing these high-performance systems for demanding sectors such as aerospace and industrial maintenance.

Application as Volatile Additive in Organic Solar Cells (OSCs)

In the field of renewable energy, derivatives of this compound are being explored as volatile solid additives (VSAs) to enhance the performance of organic solar cells (OSCs). researchgate.net VSAs are a class of materials added during the fabrication of the solar cell's active layer that are subsequently removed, typically through thermal annealing. researchgate.netresearchgate.net This strategy has proven to be a simple and effective method for optimizing the active layer morphology, which is critical for achieving high power conversion efficiency (PCE) and stability in OSCs. researchgate.netrsc.orgresearcher.life

Research into a derivative, 2-(2,4,6-trifluorobenzylidene)-1H-indene-1,3(2H)-dione (INB-3F), has shown that such fluorinated additives can significantly boost OSC performance. The additive evaporates upon thermal annealing, leaving behind a more optimized film structure. researchgate.net

Modulation of Active Layer Morphology and Crystallinity in OSCs

The primary role of volatile additives like derivatives of this compound is to precisely control the morphology of the bulk heterojunction (BHJ) active layer during the film-forming process. researchgate.netrsc.org The additive can interact with the donor or acceptor molecules in the blend, influencing their aggregation and stacking behavior. researchgate.net

Molecular dynamics simulations have revealed that additives like INB-3F can induce favorable morphological changes by promoting stronger intermolecular π-π stacking among the non-fullerene acceptor molecules. researchgate.net This leads to a more ordered molecular arrangement and improved crystallinity within the active layer. researchgate.net The use of VSAs can facilitate the formation of ideal donor-acceptor phase separation and an interpenetrating network that is crucial for efficient device operation. researchgate.net The successful removal of the volatile additive after it has directed the morphology is key to preventing it from acting as a trap or barrier to charge transport in the final device. researchgate.net

Table 1. Impact of Fluorinated Volatile Additive (INB-3F) on Organic Solar Cell Performance
OSC SystemConditionPower Conversion Efficiency (PCE)
PBDB-T-2F:BTP-4FWithout Additive15.2%
With INB-3F Additive16.5%
PBDB-T-2F:IT-4FWithout Additive12.1%
With INB-3F Additive13.4%

Data sourced from a study on fluorinated solid additives, demonstrating the enhancement in PCE upon using a derivative of this compound as a volatile additive. researchgate.net

Influence on Charge Transport and Recombination in OSCs

By optimizing the active layer morphology, volatile additives derived from this compound indirectly but significantly influence charge dynamics within the organic solar cell. A well-ordered and phase-separated morphology provides more efficient pathways for charge transport to the electrodes and reduces the likelihood of charge recombination. researchgate.netresearchgate.net


Development of Photoactive Cross-linking Reagents for Polymer Chemistry

While direct and extensive research on the application of this compound as a primary component in photoactive cross-linking reagents for polymer chemistry is not widely documented in publicly available literature, its derivatives and related fluorinated structures are utilized in the broader field of materials science, particularly in the development of photoactive materials. The trifluoromethyl and fluoro substituents on the benzene ring of this compound provide a unique combination of thermal stability and chemical resistance, properties that are highly desirable in the synthesis of durable polymers.

The general strategy for creating photoactive polymers often involves the incorporation of a photoreactive moiety into a polymer backbone. Although not a direct application of this compound, related fluorinated compounds are known to be precursors in the synthesis of azo and azide (B81097) compounds, which can act as photo-cross-linkers. For instance, a related compound, 2,4,6-Trifluoronitrobenzene, can be reduced to the corresponding aniline, which is a versatile precursor for creating photosensitive diazonium salts or azide functionalities. These groups can then be used to induce cross-linking in polymer chains upon exposure to light.

Research into Organic Magnetic Materials

The investigation of this compound in the context of organic magnetic materials is an emerging area with limited but promising research. The high electronegativity of the fluorine atoms and the trifluoromethyl group can influence the electron density distribution within a molecule, a key factor in designing materials with specific electronic and magnetic properties.

A notable area of research is the synthesis of derivatives of this compound for use in organic electronics, which shares some fundamental principles with organic magnetic materials. For example, a patent describes the synthesis of a carbazole-benzotrifluoride derivative, specifically 3CzCF3Ph, from the reaction of this compound and carbazole (B46965). nus.edu.sg This class of compounds exhibits bipolar carrier transportation performance, a crucial characteristic for organic light-emitting diodes (OLEDs). nus.edu.sg The synthesis involves a substitution reaction where the fluorine atoms on the benzotrifluoride (B45747) ring are replaced by carbazole units. nus.edu.sg

Reactant 1 Reactant 2 Product Application Area
This compoundCarbazole3CzCF3PhOrganic Electroluminescence nus.edu.sg

While this application is primarily in electroluminescence, the ability to tune the electronic properties of organic molecules through the incorporation of the this compound moiety suggests its potential for creating novel organic materials with interesting magnetic properties. The steric and electronic effects of the fluorine and trifluoromethyl groups can be leveraged to control the intermolecular interactions and spin alignments in the solid state, which are critical for achieving magnetic ordering.

Utilization as a Specialty Solvent in Chemical Reactions

Benzotrifluoride and its derivatives are recognized as useful specialty solvents in organic synthesis due to their unique properties, which include high thermal stability, a moderate polarity, and being more environmentally friendly compared to many chlorinated solvents. chemimpex.com Although detailed studies focusing exclusively on this compound as a solvent are not abundant, the properties of its chlorinated derivative, 3,5-dichloro-2,4,6-trifluorobenzotrifluoride, indicate its utility as a specialty solvent. chemimpex.com

Fluorinated solvents like benzotrifluorides are particularly valuable in reactions involving fluorinated compounds, as they can enhance the solubility of such reactants. The physical properties of this compound, such as its boiling point and density, make it a suitable medium for a range of chemical transformations.

The table below summarizes some of the physical properties of benzotrifluoride, which provide a reference for the expected characteristics of its trifluorinated analogue.

Property Value for Benzotrifluoride
Boiling Point 102 °C
Melting Point -29 °C
Density 1.19 g/mL at 25 °C

These properties, combined with the inertness imparted by the fluorine atoms, position this compound as a promising candidate for a specialty solvent in reactions that require high temperatures or involve sensitive reagents.

Environmental and Toxicological Considerations in Research Contexts

Methodologies for Assessing Environmental Fate in Research Settings

Understanding the environmental journey of fluorinated compounds is crucial for predicting their potential impact. Research methodologies in this area often focus on degradation pathways and bioaccumulation potential.

The environmental persistence of fluorinated compounds is a significant concern due to the strength of the carbon-fluorine bond. nih.gov Degradation, when it occurs, can proceed through several mechanisms, though often at slow rates.

Microbial Degradation: Certain microorganisms have demonstrated the ability to degrade organofluorine compounds. nih.govresearchgate.net This can occur through specific enzymatic hydrolysis of the C-F bond or by the action of catabolic enzymes with broad substrate specificities. nih.gov However, the efficiency of microbial degradation is highly dependent on the specific compound and the environmental conditions. For instance, while some fluorobenzoates can be degraded under denitrifying conditions, fluorophenols have shown to be recalcitrant under various anaerobic conditions. nih.gov The degradation process can sometimes lead to the formation of intermediate metabolites that may also be of environmental concern. nih.gov

Photolysis: Sunlight can induce the degradation of some fluorinated compounds. Smog chamber studies have shown that fluorotelomer alcohols (FTOHs), a class of polyfluorinated compounds, react with hydroxyl radicals in the atmosphere, leading to their degradation over a period of days to weeks. dioxin20xx.org This process can, however, result in the formation of other persistent compounds like perfluorinated carboxylic acids (PFCAs). dioxin20xx.org

Hydrolysis: The reaction with water, or hydrolysis, can be a degradation pathway for some fluorinated compounds, potentially leading to the formation of more reactive and toxic substances. numberanalytics.com

Persistence of Aromatic Fluorinated Compounds: The presence of fluorine atoms on an aromatic ring, as in 2,4,6-Trifluorobenzotrifluoride, generally increases the molecule's resistance to oxidative metabolism. nih.gov This deactivation of the aromatic ring makes microbial and other forms of degradation more challenging.

The persistence of these compounds means they can be transported over long distances in the atmosphere and water, leading to global distribution. researchgate.net

Table 1: Factors Influencing the Degradation of General Fluorinated Compounds

FactorInfluence on DegradationReferences
Chemical Structure The number and position of fluorine atoms, as well as the presence of other functional groups, significantly affect stability and susceptibility to degradation. numberanalytics.comnih.gov
Environmental Conditions pH, temperature, and the presence of other chemicals can influence degradation rates and pathways. wjpls.org
Microbial Populations The presence of specific microorganisms with the necessary enzymatic machinery is crucial for biodegradation. nih.govresearchgate.net
Sunlight Exposure The intensity and wavelength of sunlight can drive photolytic degradation. dioxin20xx.org

Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment. Fluorinated compounds, particularly those with long carbon chains, have shown a tendency to bioaccumulate in various organisms. nih.gov

Research in this area often utilizes model systems to predict the bioaccumulation potential of these compounds.

Aquatic Organisms: Fish, marine invertebrates, and other aquatic life are frequently used to study bioaccumulation. nih.govnih.gov Studies have shown that the bioaccumulation factor (BAF) and bioconcentration factor (BCF) can vary significantly depending on the specific fluorinated compound and the species. nih.gov For example, long-chain per- and polyfluoroalkyl substances (PFAS) generally exhibit higher bioaccumulation potential than their short-chain counterparts. nih.gov

Trophic Transfer: The transfer and magnification of these compounds through the food chain is another critical area of study. Some perfluorinated compounds have been shown to biomagnify, meaning their concentrations increase at higher trophic levels. tandfonline.com

Physicochemical Properties: The bioaccumulation potential of a fluorinated compound is influenced by its physicochemical properties, such as the length of its fluorinated carbon chain. nih.gov

Table 2: Bioaccumulation Metrics for General Fluorinated Compounds in Aquatic Systems

MetricDescriptionSignificance
Bioconcentration Factor (BCF) The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.Indicates the potential for a chemical to accumulate in an organism directly from the water.
Bioaccumulation Factor (BAF) The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (including water, food, and sediment).Provides a more comprehensive measure of bioaccumulation from all exposure routes.
Trophic Magnification Factor (TMF) A measure of how much a chemical's concentration increases for each trophic level in a food web.Indicates the potential for a chemical to biomagnify through the food chain.

Advanced Toxicological Research and Risk Assessment

To evaluate the potential risks associated with fluorinated compounds, researchers employ a variety of toxicological models and methods.

Toxicological studies on fluorinated compounds often utilize both in vitro (cell-based) and in vivo (animal) models to understand their potential health effects. researchgate.net

In Vitro Models: Cell lines are commonly used to assess the cytotoxicity and specific mechanisms of toxicity of fluorinated compounds. nih.govmdpi.com For example, studies have used zebrafish liver cell lines to evaluate the toxicity of different perfluorinated carboxylic acids. nih.gov These studies can provide insights into cellular responses, such as impacts on cell metabolism and gene expression. nih.gov Human and animal cell cultures are also used to investigate cytogenetic effects, such as chromosomal aberrations. fluoridealert.org

In Vivo Models: Animal models, such as rodents and zebrafish, are crucial for understanding the systemic effects of fluorinated compounds. researchgate.net These studies can assess a wide range of endpoints, including developmental toxicity, reproductive effects, and carcinogenicity. nih.gov For instance, studies on perfluoroalkyl and polyfluoroalkyl substances (PFAS) have identified potential adverse effects on female fish and significant impacts on the physiological function of embryos. nih.gov

The use of these models helps researchers identify potential hazards and understand the dose-response relationships for different fluorinated compounds. nih.gov

The persistence and bioaccumulative nature of many fluorinated compounds raise concerns about their potential to cause harm to ecosystems. numberanalytics.comnih.gov

Aquatic Ecotoxicity: Fluorinated compounds can enter aquatic environments through various pathways, including industrial discharges and runoff. mdpi.com Studies have shown that these compounds can be toxic to a range of aquatic organisms, including algae, invertebrates, and fish. wjpls.orgtandfonline.comnih.gov The toxicity can manifest in various ways, such as inhibited growth, reproductive issues, and developmental abnormalities. nih.govnih.gov The toxicity in aquatic environments can be influenced by water chemistry, such as pH and hardness. wjpls.org

Terrestrial Ecotoxicity: Soil can act as a significant sink for fluorinated compounds. nih.gov This can lead to exposure for soil-dwelling organisms like earthworms and microorganisms, as well as plants. nih.gov Research has shown that the presence of perfluorinated compounds in soil can disrupt microbial communities and have adverse effects on plants and earthworms, often by inducing oxidative stress. nih.gov Fluoride (B91410) can also accumulate in terrestrial vertebrates, with evidence of moderate biomagnification in some food chains. au.dk

Table 3: Common Ecotoxicological Endpoints for General Fluorinated Compounds

Organism GroupCommon Endpoints StudiedReferences
Algae Growth inhibition, population suppression tandfonline.comau.dk
Invertebrates (e.g., Daphnia) Immobilization, reproduction, growth nih.gov
Fish Survival, growth, reproduction, development, malformation, cell damage nih.gov
Earthworms Survival, reproduction, molecular and metabolite responses nih.gov
Plants Germination, growth, biomass, oxidative stress nih.govau.dk
Microorganisms Community structure, gene expression nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of fluorinated organic compounds is a rapidly advancing field, with a continuous drive to develop more efficient, selective, and environmentally benign methods. nih.govcas.cn Future research into 2,4,6-trifluorobenzotrifluoride will likely focus on novel synthetic strategies that offer improvements over existing routes.

Key areas of exploration include:

Catalytic C-H Fluorination: Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. cas.cn Developing catalytic systems, potentially based on transition metals like palladium or iron, that can selectively fluorinate the aromatic ring of a benzotrifluoride (B45747) precursor at the 2, 4, and 6 positions would represent a significant advancement. cas.cnresearchgate.net Such methods could offer a more atom-economical and streamlined approach to the synthesis of this compound.

Flow Chemistry and Microreactors: The use of flow chemistry and microreactor technologies is an emerging trend in chemical synthesis, offering enhanced safety, better process control, and potential for scalability. numberanalytics.com Applying these techniques to the fluorination and trifluoromethylation reactions required to produce this compound could lead to more efficient and safer manufacturing processes. numberanalytics.comnumberanalytics.com

Novel Fluorinating and Trifluoromethylating Reagents: The development of new, more manageable, and selective fluorinating and trifluoromethylating agents is an ongoing endeavor in organofluorine chemistry. acs.orgwikipedia.org Research into reagents that can efficiently introduce fluorine and trifluoromethyl groups under mild conditions will be crucial for improving the synthesis of complex molecules like this compound. nih.govwikipedia.orgnih.gov

Development of New Derivatives with Enhanced Functionality

This compound serves as a valuable building block for the synthesis of more complex and functionalized molecules. sigmaaldrich.comalfa-chemistry.com The strategic placement of fluorine atoms and a trifluoromethyl group imparts unique electronic properties and stability, making its derivatives attractive for various applications. sigmaaldrich.comyoutube.com

Future research in this area will likely involve:

Synthesis of Novel Polymers and Materials: The incorporation of fluorinated moieties into polymers can enhance their thermal stability, chemical resistance, and optical properties. sigmaaldrich.comalfa-chemistry.com Derivatives of this compound could be used to create new fluoropolymers with tailored characteristics for applications in electronics, coatings, and advanced materials.

Development of Biologically Active Compounds: The introduction of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and potency of drug candidates. youtube.com Functionalized derivatives of this compound could be explored as scaffolds for the development of new pharmaceuticals and agrochemicals.

Creation of Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays due to their unique dielectric properties. alfa-chemistry.com The rigid structure and high degree of fluorination in derivatives of this compound make them promising candidates for the design of new liquid crystal materials.

Advanced Applications in Bio-imaging and Radiopharmaceuticals

The presence of multiple fluorine atoms in this compound makes it a compelling candidate for applications in ¹⁹F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

¹⁹F MRI

¹⁹F MRI is an emerging imaging modality that offers the advantage of a negligible background signal in biological tissues, allowing for highly specific and quantitative imaging. mdpi.com Key research directions include:

Development of ¹⁹F MRI Contrast Agents: this compound and its derivatives could be developed as novel ¹⁹F MRI contrast agents. nih.govrsc.org The high fluorine content and the potential for chemical modification to target specific biological processes make this a promising area of investigation. mdpi.comdigitellinc.com

Cell Tracking and In Vivo Imaging: Perfluorocarbons are already used for cell tracking, and new fluorinated compounds are being explored to enhance imaging capabilities. nih.gov Derivatives of this compound could be designed for specific cell labeling and in vivo imaging applications, providing valuable insights into disease progression and therapeutic response.

Radiopharmaceuticals

The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in PET imaging due to its favorable decay properties. nih.govmdpi.comnih.gov

¹⁸F-Labeled Radiotracers: The synthesis of ¹⁸F-labeled this compound derivatives could lead to the development of new PET radiotracers for imaging various biological targets. radiologykey.comosti.gov Replacing one of the fluorine atoms with ¹⁸F would provide a route to novel imaging agents for oncology, neuroscience, and cardiology. mdpi.comosti.gov The challenge lies in developing efficient and rapid radiolabeling methods suitable for the short half-life of ¹⁸F. mdpi.com

Integration into Supramolecular Chemistry and Nanomaterials

The unique electronic and steric properties of this compound make it an interesting building block for the construction of supramolecular assemblies and nanomaterials.

Fluorinated Nanomaterials: The incorporation of fluorinated building blocks can influence the self-assembly of molecules, leading to the formation of novel nanomaterials with unique properties. cornell.edu Research could focus on using derivatives of this compound to create fluorinated nanoparticles, micelles, or other nanostructures for applications in drug delivery and materials science.

Supramolecular Architectures: The electron-deficient nature of the fluorinated aromatic ring in this compound can facilitate non-covalent interactions, such as halogen bonding and π-stacking. These interactions can be harnessed to direct the self-assembly of complex supramolecular structures with potential applications in sensing, catalysis, and molecular recognition.

Sustainable Chemical Processes for Production and Utilization

The principles of green chemistry are increasingly important in the chemical industry, with a focus on developing more sustainable and environmentally friendly processes. numberanalytics.comfalconchemicals.com

Future research in this context will aim to:

Develop Greener Synthetic Routes: This includes the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions. numberanalytics.comfalconchemicals.com For example, exploring biocatalytic methods or electrochemical fluorination could offer more sustainable alternatives to traditional synthetic approaches. numberanalytics.comnumberanalytics.com

Solvent Replacement: Benzotrifluoride itself is considered a more environmentally friendly solvent than many chlorinated solvents. acs.orgresearchgate.net Research into the use of this compound or its derivatives as solvents or in fluorous phase synthesis could lead to greener chemical processes.

Circular Economy Approaches: Investigating the recyclability and degradation of this compound and its derivatives will be crucial for minimizing their environmental impact and moving towards a more circular economy for fluorinated compounds. worktribe.com

Q & A

Q. What are the standard synthetic routes for 2,4,6-Trifluorobenzotrifluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination or trifluoromethylation of a benzene precursor. A common approach is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzene derivatives using trifluoromethylating agents like CF3_3I or CF3_3Cu in the presence of a base (e.g., K2_2CO3_3) under reflux conditions . For example, substituting chlorine atoms in 3,5-dichloro-2,4,6-trifluorobenzene with trifluoromethyl groups can yield the target compound. Reaction optimization includes:
  • Temperature : 80–120°C to balance reactivity and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Purification : Distillation (boiling point: 105–107°C) or column chromatography with hexane/ethyl acetate gradients.
    Key Data :
MethodReagentsYield (%)Purity (%)Reference
TrifluoromethylationCF3_3I, K2_2CO3_365–75>97
Halogen ExchangeKF, Cu catalyst50–6095

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR :
  • 19F NMR^{19}\text{F NMR} identifies fluorine environments: Distinct peaks for aromatic (δ -110 to -120 ppm) and trifluoromethyl (δ -60 to -70 ppm) groups .
  • 1H NMR^{1}\text{H NMR} shows aromatic proton splitting patterns (e.g., doublets for para-fluorine coupling).
  • GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 200 (C7_7H2_2F6_6) with fragmentation patterns confirming substituent positions .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and C-CF3_3 (1350–1450 cm1^{-1}) bonds .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Hazard Classification : Skin/eye irritant (Xi hazard code); avoid inhalation/contact .
  • Storage : Store at 4°C in sealed, dark glass containers to prevent photodegradation .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration by licensed facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:
  • Electrostatic Potential Maps : Highlight electron-deficient aromatic rings, favoring nucleophilic attack at meta positions .
  • Activation Energy Barriers : Compare pathways for Suzuki-Miyaura coupling (e.g., Pd-catalyzed reactions with boronic acids).
    Case Study : Substituting trifluoromethyl groups lowers LUMO energy (-1.5 eV vs. benzene), enhancing electrophilicity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated intermediates?

  • Methodological Answer : Discrepancies in catalytic yields (e.g., 50% vs. 75%) may arise from:
  • Impurity Profiles : Trace halogens (Cl, Br) from incomplete substitution inhibit Pd catalysts. Use ICP-MS to quantify residual metals .
  • Solvent Effects : Switch from DMF to toluene reduces coordination with Pd(0), improving turnover .
    Validation : Replicate reactions under inert atmospheres (N2_2) and compare with literature protocols .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Steric Effects : Trifluoromethyl groups hinder ortho substitution; meta positions dominate in Friedel-Crafts alkylation .
  • Electronic Effects : Fluorine's electron-withdrawing nature directs electrophiles to less substituted carbons.
    Experimental Design :

Synthesize derivatives (e.g., 2,4,6-Trifluoro-3-nitrobenzotrifluoride) via nitration (HNO3_3/H2_2SO4_4).

Analyze regioselectivity via 19F NMR^{19}\text{F NMR} and X-ray crystallography .

Data Contradiction Analysis

Q. Why do boiling points vary across literature sources (105–107°C vs. 170°C)?

  • Resolution :
  • Compound Identity : 170°C refers to 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (CAS 4284-10-0) , whereas 105–107°C is for this compound (CAS 122030-04-0) .
  • Verification : Cross-check CAS numbers and substituent patterns before citing data.

Research Applications

Q. What role does this compound play in pharmaceutical intermediates?

  • Methodological Answer : It serves as a precursor for fluorinated drugs (e.g., kinase inhibitors) due to:
  • Metabolic Stability : CF3_3 groups resist oxidative degradation in vivo .
  • Bioavailability : Enhanced lipophilicity (logP ~2.8) improves membrane permeability .
    Case Study : Coupling with azabicyclo oximes via MnO2_2-mediated oxidation yields bioactive heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trifluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4,6-Trifluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.